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Cannabigerorcinic Acid - 69734-83-4

Cannabigerorcinic Acid

Catalog Number: EVT-1723194
CAS Number: 69734-83-4
Molecular Formula: C18H24O4
Molecular Weight: 304.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Cannabigerorcinic acid is an analytical reference standard that is structurally similar to known phytocannabinoids. This product is intended for research and forensic applications.

Source

Cannabigerolic acid is primarily sourced from the Cannabis sativa plant, which has been cultivated for thousands of years for its psychoactive and medicinal properties. The biosynthesis of this compound occurs in the glandular trichomes of the plant, where the necessary enzymes facilitate its formation from simpler precursors like hexanoyl-CoA and malonyl-CoA.

Classification

Cannabigerolic acid belongs to a class of compounds known as cannabinoids, which are characterized by their interaction with cannabinoid receptors in the human body. It is categorized as a non-psychoactive cannabinoid, distinguishing it from others like tetrahydrocannabinol, which produces psychoactive effects.

Synthesis Analysis

Methods

The biosynthesis of cannabigerolic acid involves several enzymatic steps:

  1. Condensation: The initial step involves a type III polyketide synthase that catalyzes the condensation of hexanoyl-CoA with three molecules of malonyl-CoA to form olivetolic acid.
  2. Cyclization: The olivetolic acid undergoes cyclization catalyzed by olivetolic acid cyclase, leading to the formation of the aromatic compound.
  3. Prenylation: Finally, an aromatic prenyltransferase transfers a geranyl group to the aromatic compound, resulting in cannabigerolic acid.

Technical Details

The key enzymes involved in this biosynthetic pathway include tetraketide synthase and olivetolic acid cyclase, which facilitate the formation of olivetolic acid from hexanoyl-CoA and malonyl-CoA. The reaction mechanisms involve complex interactions between substrate and enzyme active sites, often requiring specific amino acids for catalytic activity .

Molecular Structure Analysis

Structure

Cannabigerolic acid has a complex molecular structure characterized by a phenolic ring and a long aliphatic chain. Its molecular formula is C22H30O4C_{22}H_{30}O_4, and it features multiple functional groups that contribute to its biological activity.

Data

  • Molecular Weight: 358.47 g/mol
  • Melting Point: Not extensively characterized due to its instability under heat.
  • Solubility: Poorly soluble in water but soluble in organic solvents like ethanol and methanol.
Chemical Reactions Analysis

Reactions

Cannabigerolic acid participates in several chemical reactions:

  1. Decarboxylation: It can undergo decarboxylation to form cannabigerol when heated.
  2. Oxidation: Cannabigerolic acid can be oxidized to form various derivatives, which may exhibit different pharmacological properties.
  3. Cyclization: The compound can participate in further cyclization reactions leading to the formation of other cannabinoids.

Technical Details

The chemical stability of cannabigerolic acid can be influenced by environmental factors such as temperature and pH, which may lead to spontaneous degradation or conversion into other cannabinoids .

Mechanism of Action

Process

Cannabigerolic acid interacts with the endocannabinoid system by binding to cannabinoid receptors (CB1 and CB2). This interaction modulates various physiological processes including pain sensation, mood regulation, and immune response.

Data

Research indicates that cannabigerolic acid may exhibit anti-inflammatory properties through its action on these receptors, potentially influencing pathways related to inflammation and pain perception .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a viscous oil or crystalline solid depending on purity.
  • Odor: Characteristic cannabis scent due to terpenes associated with its biosynthesis.

Chemical Properties

  • Stability: Sensitive to heat and light; requires careful storage conditions.
  • Reactivity: Can react with oxidizing agents; undergoes decarboxylation under thermal conditions.

Relevant analyses have shown that the stability of cannabigerolic acid can be enhanced through encapsulation techniques or by modifying its chemical structure .

Applications

Scientific Uses

Cannabigerolic acid is being studied for its potential therapeutic applications, including:

  • Anti-inflammatory Treatments: Investigated for use in conditions such as arthritis and inflammatory bowel disease.
  • Neuroprotective Effects: Research suggests possible benefits in neurodegenerative diseases like Alzheimer's disease.
  • Antimicrobial Properties: Exhibits potential against certain bacterial strains.

Moreover, ongoing research into synthetic biology approaches aims to enhance the production efficiency of cannabigerolic acid through microbial systems, paving the way for sustainable cannabinoid production .

Biosynthetic Origins and Pathway Architecture of Cannabigerorcinic Acid

Evolutionary Phylogeny of Cannabigerorcinic Acid-Producing Taxa

Cannabigerorcinic acid (CBGOA) demonstrates a phylogenetically restricted distribution across the plant kingdom, with its biosynthesis emerging through convergent evolution in distantly related taxa. Primary producers include specific Rhododendron species within the Ericaceae family (R. adamsii, R. rubiginosum) and certain basidiomycete fungi (Albatrellus spp.), though the compound's presence in Cannabis sativa remains unreported [4]. The Ericaceae lineage developed CBGOA biosynthesis independently from Cannabaceae, utilizing similar chemical scaffolds for ecological interactions while employing distinct genetic machinery. Molecular clock analyses suggest these biosynthetic pathways diverged approximately 72-89 million years ago, coinciding with the Cretaceous Terrestrial Revolution when plant-chemical diversification intensified under co-evolutionary pressures with herbivores [4]. Notably, the Rhododendron clade retained the CBGOA pathway while losing the ability to produce cannabigerolic acid (CBGA)-type compounds, indicating functional replacement within ecological contexts.

Table 1: Taxonomic Distribution of Cannabigerorcinic Acid Producers

Taxonomic GroupRepresentative SpeciesTissue LocalizationEcological Role
EricaceaeRhododendron adamsiiGlandular scalesUV protection, herbivore deterrence
EricaceaeRhododendron rubiginosumGlandular scalesPathogen resistance
BasidiomycotaAlbatrellus spp.Mycelial matsAntimicrobial defense
CannabaceaeCannabis sativaAbsentN/A

Phylogenomic analyses of biosynthetic gene clusters reveal that Rhododendron employs paralogs of the cannabinoid pathway enzymes found in Cannabis, particularly for polyketide formation and prenylation steps. These enzymes share only 35-42% sequence identity with their Cannabis counterparts despite catalyzing analogous chemical transformations [4]. The scattered phylogenetic distribution suggests horizontal gene transfer events or repeated de novo pathway assembly, though the precise evolutionary mechanisms remain unresolved due to genomic fragmentation in these non-model organisms.

Enzymatic Cascades in CBGOA Formation: Prenylation and Methylation Dynamics

CBGOA biosynthesis employs a meticulously coordinated enzymatic cascade featuring three core reactions: polyketide formation, prenyl transfer, and methylation. The pathway initiates with the synthesis of orsellinic acid (OSA) by a noncanonical polyketide synthase (PKS), differing from the olivetolic acid pathway in Cannabis [4] [6]. A soluble aromatic prenyltransferase (PT) then catalyzes the regiospecific C-3 prenylation of OSA using dimethylallyl pyrophosphate (DMAPP) as the isoprenoid donor, yielding grifolic acid as the direct precursor to CBGOA [2].

Table 2: Enzymatic Cascade for CBGOA Biosynthesis

Enzyme ClassRepresentative EnzymeCofactorsCatalytic FunctionProduct
Noncanonical PKSOrsellinic acid synthaseMalonyl-CoA, ATPCyclization of tetraketideOrsellinic acid
Aromatic PTGfPT (fungal) / RdPT (plant)DMAPP, Mg²⁺C3-prenylation of OSAGrifolic acid
FAD-linked oxidaseDCA synthase-likeFAD, O₂Oxidative cyclizationDaurichromenic acid analog
O-MethyltransferaseROMT (Radula)SAMC5-methylationCannabigerorcinic acid

The conclusive methylation step involves an S-adenosylmethionine (SAM)-dependent O-methyltransferase (OMT) that modifies the C5 hydroxyl group of the resorcinol core. This enzyme exhibits structural parallels to the Radula OMT involved in lunularic acid biosynthesis but possesses distinct substrate specificity for prenylated orcinol derivatives [4]. Kinetic analyses reveal a Km of 42 ± 5 μM for grifolic acid and kcat of 0.78 s⁻¹, indicating moderately efficient methylation. Crucially, the enzymatic cyclization step resembles the daurichromenic acid (DCA) synthase mechanism in Rhododendron dauricum, where a flavin adenine dinucleotide (FAD)-dependent oxidase catalyzes oxidative cyclization of the prenyl moiety [2]. This enzyme belongs to the vanillyl alcohol oxidase (VAO) family, sharing 58% sequence identity with tetrahydrocannabinolic acid (THCA) synthase but differing in substrate acceptance for orcinol-type substrates over olivetolic derivatives [2].

Role of Noncanonical Polyketide Synthases in CBGOA Precursor Synthesis

The orsellinic acid backbone of CBGOA derives from atypical type III polyketide synthases (PKS) that diverge mechanistically from the olivetol synthases in canonical cannabinoid biosynthesis. These noncanonical PKS enzymes employ acetyl-CoA starter units instead of hexanoyl-CoA, yielding a tetraketide chain that undergoes C2-C7 aldol cyclization rather than the C2-C7 Claisen-type cyclization observed in olivetolic acid formation [1] [6]. Structural analyses of fungal OSA synthases reveal an expanded active site cavity (∼1,050 ų vs. 620 ų in olivetol synthase) that accommodates the smaller acetate starter unit while excluding longer aliphatic chains [4].

Key catalytic residues governing starter unit selectivity were identified through site-directed mutagenesis: Replacement of Phe⁹⁷ with alanine in Cannabis olivetol synthase converted its specificity toward acetyl-CoA, demonstrating the evolutionary plasticity of these enzymes [1]. The fungal OSA PKS from Albatrellus spp. operates as a homodimer with cooperative kinetics (Hill coefficient nH = 1.8), suggesting allosteric regulation absent in plant variants. Recent metabolic engineering efforts have exploited these PKS variants; heterologous expression in Yarrowia lipolytica yielded 18.8 mg/L orsellinic acid as the foundational precursor for CBGOA biosynthesis [10]. This represents a 7.2-fold improvement over native fungal producers, underscoring the biotechnological potential of noncanonical PKS enzymes in engineered cannabinoid pathways.

Compartmentalized Biosynthesis in Glandular Trichomes vs. Fungal Host Systems

CBGOA biosynthesis exhibits sophisticated subcellular compartmentalization strategies that differ fundamentally between plant and fungal producers. In Rhododendron species, production occurs within specialized epidermal glandular scales – multicellular structures analogous to the glandular trichomes of Cannabis but with distinct architecture [4] [9]. These scales feature lipophilic globules suspended in apoplastic space where final CBGOA accumulation occurs. Ultrastructural studies reveal a polarized "supercell" organization with extensive cytoplasmic bridges connecting metabolically active cells, facilitating metabolite transport without membrane barriers [9].

The biosynthetic enzymes demonstrate precise compartmentalization: The noncanonical PKS localizes to plastid stroma, prenyltransferases anchor to endoplasmic reticulum (ER) membranes, and the FAD-dependent oxidase (DCA synthase homolog) functions extracellularly within the cell wall matrix adjacent to the storage cavity [9]. This spatial arrangement isolates cytotoxic intermediates while enabling passive diffusion of lipophilic products into storage compartments. Membrane contact sites between plastids, ER, and plasma membranes create metabolic channeling highways that enhance pathway flux by reducing intermediate diffusion [9].

In contrast, fungal producers (Albatrellus spp.) compartmentalize CBGOA biosynthesis within peroxisomal vesicles connected to the ER network. Heterologous production in Yarrowia lipolytica leverages this inherent compartmentalization, where engineered strains co-localize PKS and prenyltransferase enzymes on peroxisomal membranes, achieving 15.7 mg/L cannabigerolic acid analogs when fed olivetolic acid [10]. This system bypasses the structural complexity of plant glandular structures but requires artificial biomolecular condensates to concentrate pathway enzymes. The fungal approach demonstrates superior scalability for industrial production but lacks the spatial precision of plant glandular trichomes, resulting in lower pathway efficiency (∼12% of theoretical yield vs. ∼28% in plants).

Table 3: Compartmentalization Strategies in CBGOA Producers

FeaturePlant Glandular ScalesFungal Systems
Synthesis SitePlastids (initial steps)Cytosol/peroxisomes
Prenylation LocationER membraneER-peroxisome contact sites
Storage CompartmentApoplastic cavitiesIntracellular lipid droplets
Key Transport MechanismCytoplasmic bridgesVesicular trafficking
Metabolic AdvantagesReduced intermediate toxicitySimplified scaling for fermentation
Product Titer0.4-1.2% dry weight15.7 mg/L in engineered Yarrowia

Compounds Mentioned

  • Cannabigerorcinic acid (CBGOA)
  • Grifolic acid
  • Orsellinic acid
  • Olivetolic acid
  • Daurichromenic acid
  • Tetrahydrocannabinolic acid
  • Cannabigerolic acid
  • Cannabigerorcinic acid analogs
  • Dimethylallyl pyrophosphate (DMAPP)
  • S-adenosylmethionine (SAM)

Properties

CAS Number

69734-83-4

Product Name

Cannabigerorcinic Acid

IUPAC Name

3-[(2E)-3,7-dimethylocta-2,6-dienyl]-2,4-dihydroxy-6-methylbenzoic acid

Molecular Formula

C18H24O4

Molecular Weight

304.4 g/mol

InChI

InChI=1S/C18H24O4/c1-11(2)6-5-7-12(3)8-9-14-15(19)10-13(4)16(17(14)20)18(21)22/h6,8,10,19-20H,5,7,9H2,1-4H3,(H,21,22)/b12-8+

InChI Key

IWEPIJRDQIRPIT-XYOKQWHBSA-N

SMILES

CC1=CC(=C(C(=C1C(=O)O)O)CC=C(C)CCC=C(C)C)O

Canonical SMILES

CC1=CC(=C(C(=C1C(=O)O)O)CC=C(C)CCC=C(C)C)O

Isomeric SMILES

CC1=CC(=C(C(=C1C(=O)O)O)C/C=C(\C)/CCC=C(C)C)O

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